molecular formula C11H15NO B8301887 Rel-(3R,4R)-4-phenylpiperidin-3-ol

Rel-(3R,4R)-4-phenylpiperidin-3-ol

Cat. No.: B8301887
M. Wt: 177.24 g/mol
InChI Key: KPIUNMRQJGMTGZ-MNOVXSKESA-N
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Description

Rel-(3R,4R)-4-phenylpiperidin-3-ol is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-4-phenylpiperidin-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents or catalysts. For example, the reduction of 4-phenylpiperidin-3-one using a chiral rhodium catalyst can yield this compound with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-4-phenylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylpiperidin-3-one, while reduction can produce 4-phenylpiperidine .

Scientific Research Applications

Rel-(3R,4R)-4-phenylpiperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-4-phenylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,4R)-4-phenylpiperidin-3-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxyl group on the piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R,4R)-4-phenylpiperidin-3-ol

InChI

InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m1/s1

InChI Key

KPIUNMRQJGMTGZ-MNOVXSKESA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)O

Origin of Product

United States

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